molecular formula C18H11ClN4O3S B2912204 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850930-66-4

4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B2912204
CAS No.: 850930-66-4
M. Wt: 398.82
InChI Key: QWXSLCIFJHSAMT-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features an imidazo[1,2-a]pyridine core, a privileged scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . This specific structure shares a close relationship with a class of compounds known to be investigated as kinase inhibitors. In particular, the imidazo[1,2-a]pyridine-thiophene scaffold has shown promise in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in diseases such as acute myeloid leukemia (AML) . Researchers value this chemical class for its potential to overcome acquired resistance caused by secondary mutations in kinase domains . The structural components of this compound—including the benzamide linkage, the thiophene ring, and the nitro and chloro substituents—are often leveraged by researchers to fine-tune molecular properties such as potency, selectivity, and metabolic stability. This makes it a valuable intermediate or lead compound for synthesizing and evaluating novel therapeutic agents in oncology and other fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3S/c19-12-7-6-11(10-13(12)23(25)26)18(24)21-17-16(14-4-3-9-27-14)20-15-5-1-2-8-22(15)17/h1-10H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSLCIFJHSAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological attributes of 4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide with related compounds:

Compound Name Substituents on Benzamide Imidazo[1,2-a]pyridine Modifications Molecular Weight (g/mol) Key Pharmacological Properties References
This compound 4-Cl, 3-NO₂ Thiophen-2-yl at position 2 410.82 Potential δ-GABAA receptor modulation; enhanced electron-withdrawing effects from NO₂ group
DS2 (4-Chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide) 4-Cl Thiophen-2-yl at position 2 353.83 Selective δ-GABAA receptor positive allosteric modulator; solubility: <17.69 mg/mL in DMSO
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-OCH₃ Thiophen-2-yl at position 2 350.40 Brain-penetrant PET ligand for δ-GABAA receptors; optimized for diagnostic imaging
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) 2-F, 5-CN Thiophen-2-yl at position 7 320.08 Anticancer activity; cyano group improves lipophilicity and cellular uptake
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide H 7-CH₃, thiophen-2-yl at position 2 333.41 Improved metabolic stability due to methyl group; anti-inflammatory potential

Key Comparative Insights

Substituent Effects on Receptor Binding

  • The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to δ-GABAA receptors compared to DS2 (which lacks the nitro group) by polarizing the benzamide ring. However, this could reduce solubility, as seen in DS2’s low DMSO solubility (<17.69 mg/mL) .
  • The methoxy group in [11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide improves brain penetration, making it suitable for PET imaging, whereas the nitro group may hinder blood-brain barrier passage due to increased polarity .

Impact of Heterocyclic Modifications

  • Thiophen-2-yl vs. Aryl Groups : The thiophene moiety at position 2 of the imidazo[1,2-a]pyridine is conserved across analogs, suggesting its critical role in δ-GABAA receptor interactions. Replacing thiophene with phenyl groups (e.g., in compound 17 from ) reduces selectivity for δ-subunits .
  • Positional Substitutions : Methylation at position 7 (e.g., in N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) enhances metabolic stability by blocking oxidative degradation pathways, a feature absent in the nitro-substituted compound .

Pharmacokinetic and Pharmacodynamic Differences Solubility: The nitro group’s polarity may reduce solubility compared to non-polar substituents like methoxy or methyl. Molecular Weight: The nitro compound’s higher molecular weight (410.82 vs. 353.83 for DS2) could affect bioavailability, requiring formulation optimization for therapeutic use .

Synthetic Accessibility The nitro group’s introduction likely requires nitration under controlled conditions (e.g., HNO₃/H₂SO₄), whereas DS2 and methoxy analogs are synthesized via milder alkylation or coupling reactions .

Biological Activity

Overview

4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group, a thiophene ring, and an imidazo[1,2-a]pyridine moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The IUPAC name for this compound reflects its intricate structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H12ClN4O3S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects. The presence of the nitro group allows for various chemical reactions, including reduction to an amino group, which can enhance its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide containing heterocycles have shown moderate to high potency against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

Research has demonstrated that compounds with similar scaffolds possess antimicrobial properties. For example, derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may also exhibit similar antimicrobial properties.

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (μM)Remarks
This compoundAnticancerTBDPotential inhibitor of cancer cell proliferation
Benzamide Derivative AAnti-tubercular1.35Effective against Mycobacterium tuberculosis
Benzamide Derivative BAntimicrobial9.2 ± 1.5Active against Staphylococcus aureus

Case Studies

Several case studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Study on Anticancer Properties : A recent investigation reported that compounds featuring imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation : Another study synthesized a series of benzamide derivatives and tested them against Mycobacterium tuberculosis. The findings indicated that certain modifications led to increased potency and reduced cytotoxicity towards human cells.

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